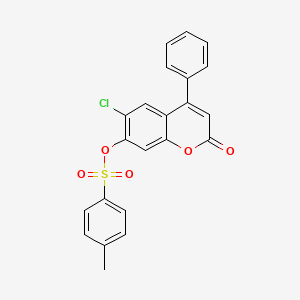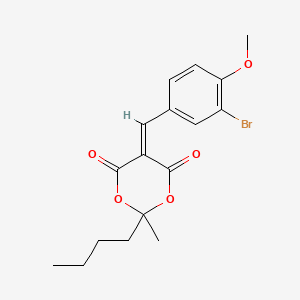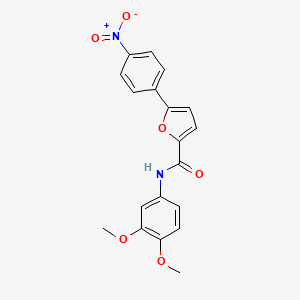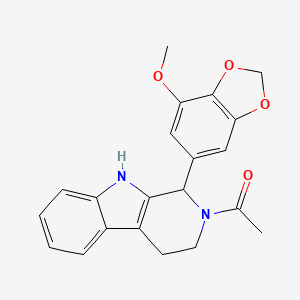
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate, also known as COPS, is a chemical compound with potential applications in scientific research. This compound is a derivative of the flavone family, which is known for its diverse biological activities. COPS has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Wirkmechanismus
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is essential for cancer cell growth.
Biochemical and physiological effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. In addition, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields with high purity. It has been shown to have anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. However, there are also limitations to using 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological activity. In addition, its potential toxicity and side effects need to be further studied.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate. One direction is to further elucidate its mechanism of action and its biological activity. This can be done through in vitro and in vivo studies. Another direction is to study its potential applications in the treatment of inflammatory diseases and cancer. This can be done through preclinical and clinical studies. In addition, further research is needed to study its potential toxicity and side effects.
Synthesemethoden
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate can be synthesized using various methods, including the condensation of 6-chloro-4-phenylcoumarin with 4-methylbenzenesulfonyl chloride. This method has been optimized to produce high yields of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate with high purity. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory and anticancer properties. In vitro studies have shown that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-7-9-16(10-8-14)29(25,26)28-21-13-20-18(11-19(21)23)17(12-22(24)27-20)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOZVBOFPGLENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)
![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
